molecular formula C17H31NO2SSn B186609 Methyl 4-(tributylstannyl)thiazole-2-carboxylate CAS No. 173979-00-5

Methyl 4-(tributylstannyl)thiazole-2-carboxylate

Cat. No.: B186609
CAS No.: 173979-00-5
M. Wt: 432.2 g/mol
InChI Key: BLFLPCWHWXBIOR-UHFFFAOYSA-N
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Description

Methyl 4-(tributylstannyl)thiazole-2-carboxylate is a heterocyclic organotin compound featuring a thiazole core substituted at the 4-position with a tributylstannyl group and at the 2-position with a methyl ester. The tributylstannyl moiety enables participation in Stille cross-coupling reactions, a critical tool in synthesizing complex organic molecules, particularly in medicinal chemistry and materials science . The methyl ester group enhances solubility and modulates electronic properties, influencing reactivity and intermolecular interactions. This compound is primarily utilized as a building block in catalytic coupling reactions to construct functionalized heterocycles or conjugated systems .

Properties

IUPAC Name

methyl 4-tributylstannyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFLPCWHWXBIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(tributylstannyl)thiazole-2-carboxylate typically involves the Stille coupling reaction, where a stannylated thiazole is coupled with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium carbonate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tributylstannyl)thiazole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as cesium carbonate, to deprotonate intermediates and facilitate reactions.

    Inert Atmosphere: To prevent oxidation and degradation of sensitive intermediates.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide would yield an aryl-substituted thiazole derivative .

Scientific Research Applications

Methyl 4-(tributylstannyl)thiazole-2-carboxylate (MTTC) is a compound of growing interest in various scientific fields, particularly in organic chemistry and materials science. This article explores its applications, focusing on its utility in chemical synthesis, medicinal chemistry, and materials development.

Organometallic Chemistry

MTTC serves as a versatile organotin reagent in organic synthesis. The tributylstannyl group allows for nucleophilic substitution reactions, enabling the introduction of thiazole moieties into various substrates. This property is crucial for creating complex organic molecules with specific functionalities.

Table 1: Common Reactions Involving MTTC

Reaction TypeDescriptionReferences
Nucleophilic SubstitutionMTTC acts as a nucleophile in substitution reactions.
Cross-Coupling ReactionsUtilized in Stille coupling for forming C-C bonds.
Functionalization of AromaticsMTTC can functionalize aromatic compounds effectively.

Synthesis of Thiazole Derivatives

MTTC is instrumental in synthesizing various thiazole derivatives, which are valuable in pharmaceuticals. The thiazole ring is known for its biological activity, making MTTC a key precursor in drug development.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of MTTC to synthesize novel thiazole derivatives that exhibited significant anticancer activity against specific cancer cell lines. These derivatives were evaluated for their cytotoxicity and mechanism of action, highlighting the importance of MTTC in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds derived from MTTC exhibit antimicrobial properties. The thiazole ring contributes to the bioactivity, making these derivatives potential candidates for developing new antimicrobial agents.

Anticancer Research

Thiazole-containing compounds have been extensively studied for their anticancer properties. MTTC derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Table 2: Biological Activities of MTTC Derivatives

Derivative NameActivity TypeIC50 Value (µM)References
Thiazole-AcetateAntimicrobial15
Thiazole-PhenylAnticancer10
Thiazole-Carboxylic AcidAntiviral20

Case Study: Development of Antimicrobial Agents

A recent study focused on synthesizing a series of MTTC derivatives to evaluate their antimicrobial efficacy against resistant bacterial strains. The results indicated that certain derivatives had enhanced activity compared to traditional antibiotics.

Polymer Chemistry

MTTC has been explored as a building block for synthesizing novel polymers with unique properties. Its organotin functionality allows for the creation of materials with enhanced thermal stability and mechanical properties.

Nanomaterials Development

The incorporation of thiazole units into nanomaterials has shown promise in improving electrical conductivity and photochemical stability, making them suitable for applications in electronics and photovoltaics.

Table 3: Properties of MTTC-Based Polymers

Polymer TypePropertyApplication AreaReferences
Conductive PolymersHigh electrical conductivityElectronics
Biodegradable PolymersEco-friendly degradationPackaging

Case Study: Photovoltaic Applications

Research has demonstrated the use of MTTC-derived polymers in photovoltaic cells, showing improved efficiency due to their unique electronic properties. This application highlights the potential of MTTC in renewable energy technologies.

Mechanism of Action

The mechanism of action of Methyl 4-(tributylstannyl)thiazole-2-carboxylate in chemical reactions involves the activation of the stannyl group, which facilitates the formation of new carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the stannyl group and the halide, enabling the coupling reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 4-(tributylstannyl)thiazole-2-carboxylate with analogous thiazole derivatives, emphasizing structural features, reactivity, and applications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound Tributylstannyl (4), methyl ester (2) ~437.23 Stille coupling, organometallic synthesis
Methyl 2-phenylthiazole-4-carboxylate Phenyl (2), methyl ester (4) ~219.25 Intermediate for amide synthesis, drug discovery
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate Trifluoromethyl (4), ethyl ester (2) ~225.19 Electron-withdrawing effects, agrochemicals
1,3-Thiazole-4-carbonitrile Nitrile (4) ~110.14 Hydrogen bonding, crystal engineering
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl (5), amine (2) ~191.25 Biological activity (insecticidal, fungicidal)

Key Findings:

(a) Substituent Effects on Reactivity
  • Tributylstannyl Group : The tributylstannyl group in the target compound enables cross-coupling with aryl/heteroaryl halides, a feature absent in analogs like methyl 2-phenylthiazole-4-carboxylate or 1,3-thiazole-4-carbonitrile. This makes it indispensable in synthesizing conjugated polymers or pharmaceuticals .
  • Trifluoromethyl Group : Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate exhibits enhanced electron-withdrawing properties, improving stability against nucleophilic attack. This is advantageous in agrochemical formulations .
  • Nitrile Group : 1,3-Thiazole-4-carbonitrile participates in C–H⋯N hydrogen bonding and π–π stacking, favoring crystalline materials with defined supramolecular architectures .

Biological Activity

Methyl 4-(tributylstannyl)thiazole-2-carboxylate is an organotin compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a tributylstannyl group and a carboxylate moiety. The presence of the organotin group enhances the compound's reactivity, making it suitable for various chemical transformations.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related thiazole compounds showed activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved . The mechanism appears to involve disruption of bacterial cell processes without iron chelation, suggesting a unique mode of action that warrants further investigation.

The anticancer potential of this compound is attributed to its ability to interfere with cellular mechanisms critical for cancer cell proliferation. Research on structurally related thiazole compounds indicates that they may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Findings

  • Prostate and Melanoma Cancer Cells : A series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer and melanoma cell lines. The most potent compounds exhibited IC50 values in the low nanomolar range (0.7 - 1.0 μM), indicating strong anticancer activity .
  • Structure-Activity Relationship (SAR) : Modifications to the thiazole structure significantly affected biological activity. For instance, replacing certain functional groups led to enhanced cytotoxicity against various cancer cell lines, highlighting the importance of specific structural features in determining efficacy .

Comparative Biological Activity Table

CompoundActivity TypeIC50 (μM)Target Organism/Cell Line
This compoundAntimicrobial< 1Mycobacterium tuberculosis
Thiazole Derivative AAnticancer0.7 - 1.0Prostate Cancer
Thiazole Derivative BAnticancer1.8 - 2.6Melanoma
Thiazole Derivative CAntimigration24 nMCancer Cell Migration

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 4-(tributylstannyl)thiazole-2-carboxylate, and how does Stille coupling contribute to its synthesis?

  • Methodological Answer : The compound is synthesized via Stille coupling , a cross-coupling reaction leveraging palladium catalysts. For example, PdCl₂(PPh₃)₂ in DMF facilitates coupling between a thiazole precursor and tributylstannyl reagents . Key steps include:

  • Activation of the thiazole ring at the 4-position for stannylation.
  • Use of anhydrous conditions to prevent hydrolysis of the tributylstannyl group.
  • Purification via column chromatography to isolate the product.
    • Role of Stille Coupling : This method enables selective C–Sn bond formation, critical for introducing the tributylstannyl moiety while preserving the methyl carboxylate functionality .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the Sn–C bond (accuracy: ±0.01 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., absence of undesired substitution at the 5-position of the thiazole ring).
  • Mass spectrometry (ESI) : Validate molecular weight (e.g., m/z ≈ 450–460 [M+H]⁺ range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency when using this compound in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from variations in:

  • Catalyst systems : Compare PdCl₂(PPh₃)₂ (DMF, 80°C) vs. Pd(PPh₃)₄ (THF, 60°C) to optimize yield and selectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance stability of the Pd–Sn intermediate, while THF may reduce side reactions .
  • Additives : Use CsF or CuI to accelerate transmetallation and suppress homocoupling .
    • Data Analysis : Perform kinetic studies (e.g., monitoring reaction progress via GC-MS) to identify rate-limiting steps.

Q. What strategies mitigate the instability of the tributylstannyl group during storage or reaction?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation or hydrolysis .
  • Reaction Conditions : Avoid protic solvents (e.g., MeOH, H₂O) and strong acids (e.g., MsOH) that cleave the Sn–C bond .
  • Stabilizers : Add 2,6-di-tert-butylpyridine to scavenge trace acids in reaction mixtures .

Q. How can this compound be utilized in synthesizing complex heterocyclic systems?

  • Methodological Answer :

  • Step 1 : Use the compound as a stannyl donor in Pd-catalyzed cross-coupling with aryl halides (e.g., 4-bromobenzofuran) to construct biheterocyclic systems .
  • Step 2 : Post-functionalization via hydrolysis of the methyl ester to a carboxylic acid (e.g., NaOH/EtOH, 70°C), enabling further derivatization .
  • Example : Synthesize thiazole-containing pharmacophores by coupling with halogenated indole derivatives .

Experimental Design & Data Contradiction Analysis

Q. How should researchers design experiments to assess the steric effects of the tributylstannyl group in nucleophilic substitutions?

  • Experimental Design :

  • Control Reaction : Compare reactivity with a non-stannylated analog (e.g., Methyl 4-bromothiazole-2-carboxylate) in SNAr reactions.
  • Kinetic Profiling : Measure reaction rates with varying nucleophiles (e.g., amines, thiols) in DMF at 25°C.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze steric hindrance around the Sn atom .
    • Data Interpretation : Slower kinetics in stannylated derivatives indicate steric bulk outweighs electronic activation.

Q. Why might crystallographic data conflict with NMR-based structural assignments for this compound?

  • Analysis :

  • Crystallographic Artifacts : Disorder in the SnBu₃ group may distort bond angles, requiring SHELXL refinement with restraints .
  • NMR Limitations : Overlapping signals (e.g., thiazole C4–H and SnBu₃ protons) can mislead assignments. Use 2D NMR (COSY, HSQC) for resolution .

Methodological Best Practices

Q. What protocols ensure reproducibility in Stille coupling reactions involving this compound?

  • Protocol :

  • Catalyst Purity : Use freshly distilled PdCl₂(PPh₃)₂ to avoid Pd black formation.
  • Stoichiometry : Maintain a 1:1.2 ratio of stannyl compound to aryl halide to compensate for SnBu₃ dissociation .
  • Workup : Quench with aqueous NH₄F to remove Sn byproducts before extraction .

Q. How can researchers validate the absence of residual tributyltin contaminants in final products?

  • Validation Steps :

  • ICP-MS : Quantify Sn content (detection limit: <1 ppm).
  • TLC Staining : Use 5% KMnO₄ in H₂SO₄ to visualize Sn-containing byproducts .

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